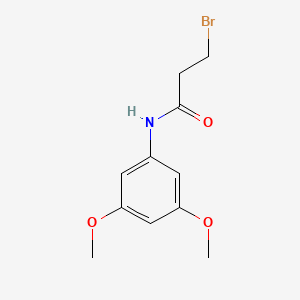

3-Bromo-n-(3,5-dimethoxyphenyl)propanamide

CAS No.:

Cat. No.: VC15738197

Molecular Formula: C11H14BrNO3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO3 |

|---|---|

| Molecular Weight | 288.14 g/mol |

| IUPAC Name | 3-bromo-N-(3,5-dimethoxyphenyl)propanamide |

| Standard InChI | InChI=1S/C11H14BrNO3/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)3-4-12/h5-7H,3-4H2,1-2H3,(H,13,14) |

| Standard InChI Key | SNFBIHDVRDWMTJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CCBr)OC |

Introduction

Chemical Identity and Basic Properties

Molecular Characterization

3-Bromo-N-(3,5-dimethoxyphenyl)propanamide is defined by the IUPAC name 3-bromo-N-(3,5-dimethoxyphenyl)propanamide, with the systematic name reflecting its substitution pattern. The compound’s structure consists of a propanamide chain () linked to a 3,5-dimethoxyphenyl group, with a bromine atom at the terminal carbon of the propane chain . Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.14 g/mol |

| CAS Registry Number | 20324-02-1 |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, two methoxy O) |

| InChIKey | SNFBIHDVRDWMTJ-UHFFFAOYSA-N |

The compound’s InChIKey indicates a unique stereoelectronic configuration, though crystallographic data specific to this derivative remain unpublished .

Structural Analogues and Comparative Analysis

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide typically involves the condensation of 3-bromopropanoyl chloride with 3,5-dimethoxyaniline under anhydrous conditions. A representative procedure is outlined below:

-

Reaction Setup: 3,5-Dimethoxyaniline (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.

-

Acylation: 3-Bromopropanoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.

-

Workup: The mixture is stirred for 12 h at room temperature, washed with water, and purified via column chromatography (silica gel, ethyl acetate/hexane) .

Yield: 70–85% (reported for analogous syntheses) .

Industrial Production Considerations

Industrial-scale production would optimize solvent selection, catalyst use, and purification methods. Continuous flow reactors could enhance reaction control, while recrystallization from acetone or ethyl acetate may improve purity. Key challenges include managing the bromine atom’s reactivity and ensuring consistent aryl amine availability.

Structural and Crystallographic Insights

Conformational Analysis

Although direct crystallographic data for 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide are unavailable, studies on tert-butyl analogues reveal critical structural trends :

-

Torsion Angles: The C3–N1–C4–C5 torsion angle in tert-butyl derivatives is 29.5°, indicating a slight twist between the amide and aryl groups.

-

Hydrogen Bonding: The amide NH participates in N–H⋯O bonds (2.01 Å), forming infinite chains.

For the methoxy-substituted compound, the smaller methoxy groups may reduce steric hindrance, potentially altering torsion angles and packing efficiency.

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm), C=O stretch (~1650 cm), and C–Br stretch (~600 cm).

-

NMR (predicted):

-

: δ 6.3–6.5 (aryl H), δ 3.8 (OCH), δ 3.4 (CHBr), δ 2.5 (CHCO).

-

: δ 170 (C=O), δ 105–150 (aryl C), δ 56 (OCH), δ 35–40 (CHBr).

-

Reactivity and Applications

Synthetic Utility

The bromine atom and electron-rich aryl group make this compound a versatile intermediate:

-

Nucleophilic Substitution: Bromine may be displaced by amines or thiols to form secondary amides or sulfides.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids could yield biaryl derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume